Cas no 337499-03-3 (<br>2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbo nitrile)

<br>2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbo nitrile Chemical and Physical Properties
Names and Identifiers
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- <br>2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbo nitrile
- Oprea1_547652
- 2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- AG-690/13705136
- AKOS024302797
- 2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- AKOS000576203
- 2-amino-4-[2-(benzyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 337499-03-3
- Oprea1_074573
-
- MDL: MFCD02046954
- Inchi: InChI=1S/C23H20N2O3/c24-13-17-21(22-18(26)10-6-12-20(22)28-23(17)25)16-9-4-5-11-19(16)27-14-15-7-2-1-3-8-15/h1-5,7-9,11,21H,6,10,12,14,25H2
- InChI Key: DWMADFIHDDPLSD-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2C3C(=C(N)OC4=C3C(=O)CCC4)C#N
Computed Properties
- Exact Mass: 372.14739250Da
- Monoisotopic Mass: 372.14739250Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 85.3Ų
<br>2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbo nitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM291663-1g |
2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
337499-03-3 | 97% | 1g |
$326 | 2022-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630285-5g |
2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
337499-03-3 | 98% | 5g |
¥9156.00 | 2024-05-18 | |
Chemenu | CM291663-5g |
2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
337499-03-3 | 97% | 5g |
$825 | 2021-06-17 | |
Crysdot LLC | CD11141319-5g |
2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
337499-03-3 | 97% | 5g |
$874 | 2024-07-17 |
<br>2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbo nitrile Related Literature
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
Additional information on <br>2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbo nitrile
Introduction to 2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 337499-03-3)
2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, identified by its CAS number 337499-03-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the chromene class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including an amino group, a benzyloxy-substituted phenyl ring, an oxo group, and a nitrile moiety, contributes to its unique chemical properties and reactivity. Such structural features make it a promising candidate for further exploration in drug discovery and development.
The chromene scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological effects. For instance, flavonoids, which are closely related to chromenes, are known for their antioxidant, anti-inflammatory, and antimicrobial properties. The compound in question may leverage these structural similarities to exhibit comparable or even enhanced biological activities. Specifically, the 2-amino group can serve as a hydrogen bond acceptor or donor, influencing interactions with biological targets. The benzyloxy-substituted phenyl ring introduces lipophilicity and may modulate binding affinity to proteins or enzymes. The oxo group within the chromene core can participate in hydrogen bonding or influence electronic properties, while the nitrile moiety adds polarity and potential for further chemical modifications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have shown that chromene derivatives can interact with various enzymes and receptors involved in metabolic pathways, cancer signaling, and neurodegenerative diseases. For example, a related compound has been reported to inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Given the structural complexity of 2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, it is plausible that it could target multiple pathways simultaneously or exhibit allosteric modulation effects.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic strategies may include condensation reactions between appropriately substituted benzoylacetonitriles and aromatic aldehydes under controlled conditions. The introduction of the benzyloxy group could be achieved through nucleophilic aromatic substitution or etherification reactions. The presence of the nitrile group suggests potential for further functionalization via reduction or hydrolysis. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the final product and confirming its structural integrity.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays may focus on its interaction with enzymes such as cytochrome P450 monooxygenases or UDP-glucuronosyltransferases (UGTs), which are critical for drug metabolism. Additionally, cell-based assays could evaluate its effects on proliferation, apoptosis, or inflammation in relevant disease models. Preliminary results suggest that 2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile may exhibit dose-dependent activity against certain cancer cell lines by modulating key signaling pathways like MAPK or PI3K/Akt. These findings align with broader trends in oncology research toward developing small molecules that disrupt aberrant signaling networks.
The potential therapeutic applications of this compound are broad-ranging but require rigorous validation through preclinical studies before translation to clinical trials. In neurodegenerative diseases such as Alzheimer's or Parkinson's disease, chromene derivatives have shown promise by inhibiting beta-secretase activity or scavenging reactive oxygen species (ROS). Similarly, in inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease (IBD), this molecule could target cyclooxygenase (COX) enzymes or lipoxygenase pathways to reduce pro-inflammatory cytokine production. The benzyloxy group may enhance blood-brain barrier penetration if designed appropriately for central nervous system (CNS) applications.
From a computational perspective, virtual screening techniques have been employed to identify novel scaffolds similar to 2-Amino-4-(2-benzyloxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with improved pharmacokinetic profiles or enhanced binding affinity. Machine learning models trained on large datasets of bioactive compounds can predict optimal substitution patterns on the chromene core that maximize potency while minimizing off-target effects. Such approaches accelerate hit identification and lead optimization pipelines significantly compared to traditional trial-and-error methods.
The synthesis scalability is another critical factor when evaluating new drug candidates like this one from both academic research laboratories and pharmaceutical companies seeking commercialization opportunities. Process chemists must develop robust synthetic routes that meet stringent purity requirements at industrial scales without compromising yield efficiency due to excessive purification steps which might introduce impurities detrimental during subsequent formulation stages into final dosage forms like tablets capsules etc..
The environmental impact associated with producing complex organic molecules cannot be overlooked either; green chemistry principles should guide synthetic methodologies wherever possible by minimizing hazardous waste generating using sustainable solvents reducing energy consumption throughout reaction sequences thus contributing towards sustainable healthcare solutions development worldwide .
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